molecular formula C9H14N4 B1196946 1-(2-Phenylethyl)guanidine CAS No. 538-69-2

1-(2-Phenylethyl)guanidine

Cat. No.: B1196946
CAS No.: 538-69-2
M. Wt: 178.23 g/mol
InChI Key: NMLWFEJUWANVHA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)guanidine is an organic compound with the molecular formula C9H13N3. It is a derivative of guanidine, characterized by the presence of a phenylethyl group attached to the guanidine moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(2-Phenylethyl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the Hv1 proton channel by binding to the voltage-sensing domain from its intracellular side . This interaction involves specific residues such as aspartate 112, phenylalanine 150, serine 181, and arginine 211 . Additionally, this compound can affect the function of other biomolecules through electrostatic interactions and hydrogen bonding.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to increase cellular permeability and cause liposome leakage, particularly in human lung epithelial cells . This compound can disrupt cell membranes and reduce cell barrier function, leading to increased cellular permeability . Furthermore, it can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific cellular components.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For example, it inhibits the Hv1 proton channel by binding to the voltage-sensing domain, which regulates proton extrusion and pH homeostasis in cells . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound can form hydrogen bonds and electrostatic interactions with other biomolecules, affecting their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can degrade and lose its stability under certain conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with increased cellular permeability and membrane disruption . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound can also affect metabolic flux and metabolite levels by influencing the activity of specific enzymes and cofactors . These interactions are essential for understanding the overall metabolic impact of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it can be transported across the apical and basolateral membranes of human intestinal cells through different mechanisms . The compound’s localization and accumulation within cells can be influenced by its interactions with transporters and binding proteins, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with cyanoguanidine under specific conditions. The reaction typically requires heating and the presence of a suitable solvent to facilitate the formation of the desired product .

Another method involves the use of thiourea derivatives as guanidylating agents. This process involves the reaction of phenylethylamine with a thiourea derivative, followed by deprotection to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of transition metal catalysts has been explored to enhance the efficiency of the synthesis process . Additionally, the use of automated reactors and continuous flow systems can improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLNCUXOUHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-69-2
Record name N-(2-Phenylethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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